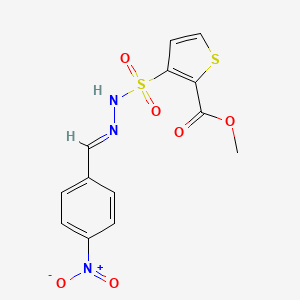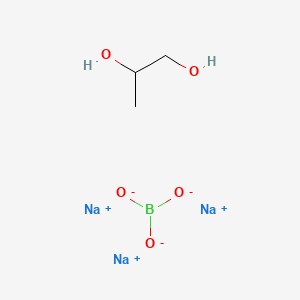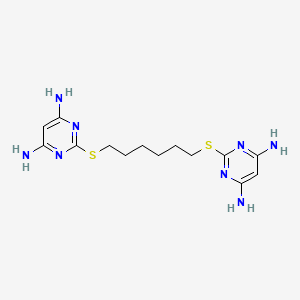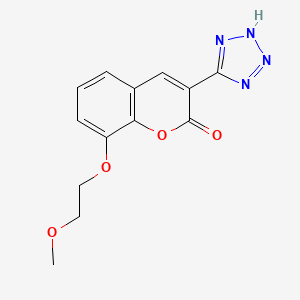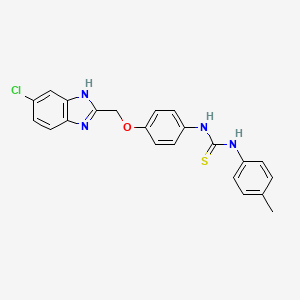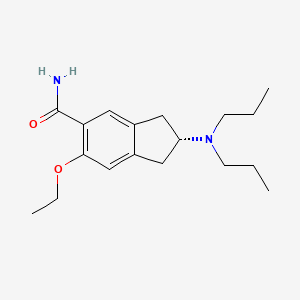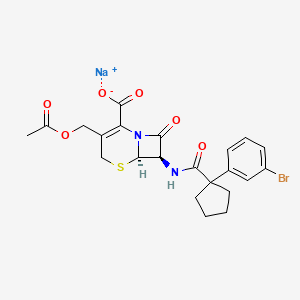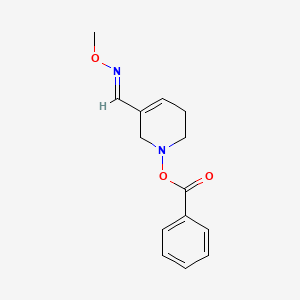
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) is a complex organic compound with a unique structure that includes a benzoyloxy group, a pyridine ring, and a methyloxime group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction, where benzoyl chloride reacts with a hydroxyl group on the pyridine ring.
Formation of the Methyloxime Group: The methyloxime group is formed by reacting the aldehyde group on the pyridine ring with methoxyamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarbinols.
科学的研究の応用
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butylamine
- Methyl 4-fluorobenzoate
Uniqueness
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse applications in research and industry.
特性
CAS番号 |
145071-54-1 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] benzoate |
InChI |
InChI=1S/C14H16N2O3/c1-18-15-10-12-6-5-9-16(11-12)19-14(17)13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3/b15-10+ |
InChIキー |
SXXUSDSNXCLMGB-XNTDXEJSSA-N |
異性体SMILES |
CO/N=C/C1=CCCN(C1)OC(=O)C2=CC=CC=C2 |
正規SMILES |
CON=CC1=CCCN(C1)OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


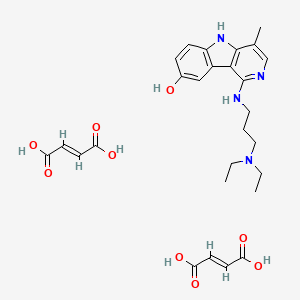

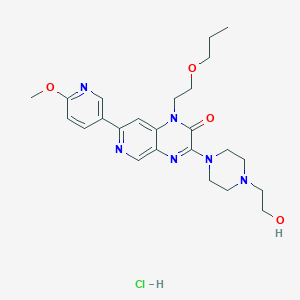
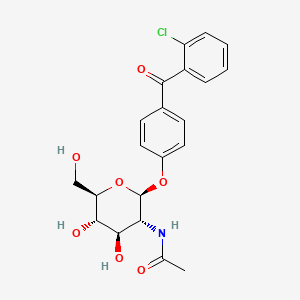
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
